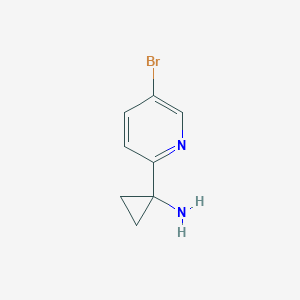

1-(5-Bromopyridin-2-yl)cyclopropanamine

Description

BenchChem offers high-quality 1-(5-Bromopyridin-2-yl)cyclopropanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Bromopyridin-2-yl)cyclopropanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-bromopyridin-2-yl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c9-6-1-2-7(11-5-6)8(10)3-4-8/h1-2,5H,3-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXOCGMUISIQHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NC=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50723434 | |

| Record name | 1-(5-Bromopyridin-2-yl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50723434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944718-22-3 | |

| Record name | 1-(5-Bromopyridin-2-yl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50723434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-Bromopyridin-2-yl)cyclopropanamine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(5-Bromopyridin-2-yl)cyclopropanamine, a valuable building block in medicinal chemistry. The document details its synthesis, reactivity, and potential applications, with a focus on its role in the development of novel therapeutics. This guide is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering insights into the strategic utilization of this versatile molecule.

Introduction

1-(5-Bromopyridin-2-yl)cyclopropanamine is a synthetically useful molecule that incorporates three key structural motifs: a pyridine ring, a bromine atom, and a cyclopropylamine group. The pyridine ring is a common scaffold in many pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of molecular diversity. The cyclopropylamine moiety, a bioisostere for larger and more flexible groups, can enhance metabolic stability, improve binding affinity, and reduce off-target effects of drug candidates. This unique combination of features makes 1-(5-Bromopyridin-2-yl)cyclopropanamine a highly attractive starting material for the synthesis of novel compounds with potential therapeutic applications, particularly in the area of kinase inhibitors.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of 1-(5-Bromopyridin-2-yl)cyclopropanamine is presented in the table below. It is important to note that some of these values are predicted based on computational models.

| Property | Value | Source |

| CAS Number | 944718-22-3 | [3] |

| Molecular Formula | C₈H₉BrN₂ | [3] |

| Molecular Weight | 213.07 g/mol | [3] |

| Appearance | Solid | [4] |

| Predicted Boiling Point | 273.8 ± 35.0 °C | [3] |

| Predicted Density | 1.604 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 7.29 ± 0.20 | [3] |

| Storage Temperature | 0-8 °C | [3] |

Synthesis

A reliable synthetic route to 1-(5-Bromopyridin-2-yl)cyclopropanamine has been reported starting from 2-Cyano-5-bromopyridine. The following protocol is based on a documented procedure and provides a clear pathway to this valuable intermediate.

Diagram of Synthesis Workflow

Caption: Synthetic workflow for 1-(5-Bromopyridin-2-yl)cyclopropanamine.

Experimental Protocol

Step 1: Formation of the Intermediate Complex

-

Suspend 2-Cyano-5-bromopyridine (1.0 g, 5.46 mmol) in diethyl ether (30 mL) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Add titanium(IV) isopropoxide (1.7 mL, 6.01 mmol) dropwise to the stirred suspension.

-

After 5 minutes, add ethylmagnesium bromide (3M in diethyl ether, 4.0 mL) dropwise.

-

Maintain the reaction at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

Step 2: Formation of 1-(5-Bromopyridin-2-yl)cyclopropanamine

-

To the reaction mixture from Step 1, add boron trifluoride diethyl etherate (1.55 g, 10.92 mmol) dropwise.

-

Stir the reaction mixture for 2 hours at room temperature.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid.

-

Separate the aqueous layer and wash it with diethyl ether.

-

Basify the aqueous layer to a pH of 10 with an appropriate base (e.g., NaOH solution).

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a 1:1 mixture of hexanes and ethyl acetate as the eluent to afford the desired product.

Analytical Data

¹H NMR Spectroscopy

The structure of the synthesized 1-(5-Bromopyridin-2-yl)cyclopropanamine can be confirmed by ¹H NMR spectroscopy. The reported chemical shifts are as follows:

-

¹H NMR (400 MHz, CDCl₃) δ 8.5 (d, 1H), 7.7 (m, 1H), 7.3 (d, 1H), 1.25 (m, 2H), 1.15 (m, 2H).

Reactivity Profile

1-(5-Bromopyridin-2-yl)cyclopropanamine possesses two primary sites of reactivity: the bromine atom on the pyridine ring and the primary amine of the cyclopropylamine moiety.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position of the pyridine ring is a prime site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the facile introduction of a wide variety of aryl and heteroaryl groups, providing a powerful tool for generating libraries of analogues for structure-activity relationship (SAR) studies.

Diagram of Suzuki-Miyaura Coupling

Caption: General scheme for Suzuki-Miyaura cross-coupling.

N-Acylation

The primary amine of the cyclopropylamine group is readily acylated using standard coupling reagents. This allows for the introduction of a variety of substituents, which can be used to modulate the physicochemical properties of the molecule and explore interactions with biological targets.

Applications in Drug Discovery

The unique structural features of 1-(5-Bromopyridin-2-yl)cyclopropanamine make it a highly valuable building block in drug discovery.

-

Kinase Inhibitors: The 2-aminopyridine scaffold is a well-established pharmacophore in many kinase inhibitors. The ability to introduce diverse substituents at the 5-position via Suzuki coupling allows for the fine-tuning of inhibitor potency and selectivity.[1]

-

Metabolic Stability: The cyclopropyl group is often incorporated into drug candidates to block sites of metabolism, thereby improving the pharmacokinetic profile of the molecule.

-

Three-Dimensionality: The rigid, three-dimensional nature of the cyclopropyl ring can help to pre-organize the molecule for optimal binding to its biological target, leading to increased potency.

Safety and Handling

1-(5-Bromopyridin-2-yl)cyclopropanamine is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1-(5-Bromopyridin-2-yl)cyclopropanamine is a versatile and valuable building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the presence of two orthogonal reactive sites allow for the rapid generation of diverse compound libraries. The incorporation of the cyclopropylamine moiety offers potential advantages in terms of metabolic stability and binding affinity. As the demand for novel therapeutics continues to grow, the strategic use of such well-designed building blocks will be crucial for the successful development of the next generation of medicines.

References

Sources

- 1. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(5-broMopyridin-2-yl)cyclopropanaMine | 944718-22-3 [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

An In-Depth Technical Guide to 1-(5-Bromopyridin-2-yl)cyclopropanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

1-(5-Bromopyridin-2-yl)cyclopropanamine, identified by its CAS number 944718-22-3, is a sophisticated heterocyclic compound that has garnered significant interest within the drug discovery and development landscape.[1][2] This molecule ingeniously combines three key structural motifs, each contributing unique physicochemical and pharmacological properties: a pyridine ring, a bromine substituent, and a cyclopropylamine moiety. The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability.[3] The bromo-substituent serves as a crucial synthetic handle, enabling a diverse range of cross-coupling reactions for the generation of analog libraries. Finally, the cyclopropylamine group is a well-established pharmacophore known to impart conformational rigidity, improve metabolic stability, and modulate pKa, often leading to enhanced target affinity and selectivity. This technical guide provides a comprehensive overview of 1-(5-Bromopyridin-2-yl)cyclopropanamine, including its physicochemical properties, a detailed synthetic protocol, and its potential applications in medicinal chemistry.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the key properties of 1-(5-Bromopyridin-2-yl)cyclopropanamine.

| Property | Value | Source |

| CAS Number | 944718-22-3 | [1] |

| Molecular Formula | C₈H₉BrN₂ | [1] |

| Molecular Weight | 213.07 g/mol | [1] |

| Appearance | Solid (predicted) | [2] |

| Boiling Point (Predicted) | 273.8 ± 35.0 °C | [1] |

| Density (Predicted) | 1.604 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 7.29 ± 0.20 | [1] |

| Canonical SMILES | C1CC1(C2=NC=C(C=C2)Br)N | [2] |

| InChI Key | GCXOCGMUISIQHN-UHFFFAOYSA-N | [2] |

Synthesis Workflow: A Mechanistic Approach

The synthesis of 1-(5-Bromopyridin-2-yl)cyclopropanamine can be efficiently achieved through a Kulinkovich-Szymoniak type reaction, starting from the readily available 5-Bromo-2-pyridinecarbonitrile.[4] This elegant and powerful transformation utilizes a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst to construct the cyclopropylamine moiety directly onto the pyridine scaffold.

Caption: Proposed synthesis workflow for 1-(5-Bromopyridin-2-yl)cyclopropanamine.

Detailed Experimental Protocol

This protocol is based on the principles of the Kulinkovich-Szymoniak reaction for the synthesis of cyclopropylamines from nitriles.[5]

Materials:

-

5-Bromo-2-pyridinecarbonitrile

-

Titanium(IV) isopropoxide (Ti(O-iPr)₄)

-

Ethylmagnesium bromide (EtMgBr) in a suitable solvent (e.g., THF or diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox), and magnetic stirrer.

Procedure:

-

Reaction Setup: Under an inert atmosphere (argon or nitrogen), a solution of 5-Bromo-2-pyridinecarbonitrile (1.0 equivalent) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

-

Catalyst Addition: To the stirred solution, add Titanium(IV) isopropoxide (1.1 equivalents) dropwise at room temperature.

-

Grignard Reagent Addition: The reaction mixture is cooled to 0 °C using an ice bath. Ethylmagnesium bromide (2.2 equivalents) is then added dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. The causality behind the slow, cooled addition is to control the exothermic reaction and prevent the formation of undesired side products.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC or LC-MS analysis indicates the complete consumption of the starting nitrile. The formation of the titanacyclopropane intermediate from the Grignard reagent and the titanium alkoxide is the key mechanistic step that enables the subsequent cyclopropanation of the nitrile.[6]

-

Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C. The resulting mixture is stirred vigorously for 30 minutes, during which a precipitate of titanium salts will form.

-

Extraction: The mixture is filtered through a pad of Celite®, and the filter cake is washed with ethyl acetate. The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted two more times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude 1-(5-Bromopyridin-2-yl)cyclopropanamine can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Role in Drug Discovery and Development

The structural architecture of 1-(5-Bromopyridin-2-yl)cyclopropanamine makes it a highly attractive building block for the synthesis of novel therapeutic agents. The 2-aminopyridine moiety is a known "unsung hero" in drug discovery, offering a simple and versatile scaffold for creating molecules with a wide range of biological activities.[7][8] Furthermore, the incorporation of a cyclopropylamine group can significantly enhance the pharmacological profile of a drug candidate by improving its metabolic stability and target-binding affinity.

Potential as a Kinase Inhibitor Scaffold

Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase active site. The 2-aminopyridine motif is particularly adept at forming key hydrogen bonds in this region. The bromine atom at the 5-position of the pyridine ring provides a convenient point for diversification through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of the surrounding chemical space to optimize potency and selectivity. The cyclopropylamine can be envisioned to project into a solvent-exposed region or a specific sub-pocket of the kinase, further enhancing binding affinity.

Caption: Potential mechanism of action as a kinase inhibitor.

Conclusion

1-(5-Bromopyridin-2-yl)cyclopropanamine is a molecule of significant synthetic and medicinal chemistry interest. Its unique combination of a functionalized pyridine ring and a cyclopropylamine moiety provides a versatile platform for the development of novel small molecule therapeutics. The synthetic route outlined in this guide, based on the robust Kulinkovich-Szymoniak reaction, offers a reliable method for its preparation. As the quest for new and effective drugs continues, the strategic use of such well-designed building blocks will undoubtedly play a pivotal role in advancing the frontiers of medicine.

References

-

Alfa Chemistry. 1-(5-Bromopyridin-2-yl)cyclopropanamine. [Link]

- Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

- Google Patents. CN104402805A - 2-bromopyridine synthesis method.

-

Wikipedia. Kulinkovich reaction. [Link]

-

MySkinRecipes. 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile. [Link]

-

MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]

-

ACS Publications. Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3–H Amination of Cyclopropanes. [Link]

-

RSC Publishing. 2-Aminopyridine – an unsung hero in drug discovery. [Link]

-

TSpace. Synthesis of Substituted Cyclopropylamines via Metal Homoenolate Chemistry and Ni Catalysis. [Link]

-

NIH. Cyclopropanamine Compounds and Use Thereof. [Link]

-

RSC Publishing. 2-Aminopyridine – an unsung hero in drug discovery. [Link]

-

NIH. On the Stereochemistry of the Kulinkovich Cyclopropanation of Nitriles. [Link]

- Google Patents. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

-

PubMed. Inhibition by cyclopropylamine of the quinoprotein methylamine dehydrogenase is mechanism-based and causes covalent cross-linking of alpha and beta subunits. [Link]

-

Frontiers. Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. [Link]

-

NIH. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. Kulinkovich Cyclopropanation. [Link]

Sources

- 1. 1-(5-broMopyridin-2-yl)cyclopropanaMine | 944718-22-3 [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. mdpi.com [mdpi.com]

- 4. 1-(5-broMopyridin-2-yl)cyclopropanaMine synthesis - chemicalbook [chemicalbook.com]

- 5. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]

- 6. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. On the Stereochemistry of the Kulinkovich Cyclopropanation of Nitriles - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Structure Elucidation of 1-(5-Bromopyridin-2-yl)cyclopropanamine

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 1-(5-Bromopyridin-2-yl)cyclopropanamine, a key building block in contemporary medicinal chemistry. The cyclopropylamine motif is of significant interest in drug discovery due to its unique conformational properties and its ability to modulate physicochemical parameters.[1][2] This document moves beyond a simple recitation of analytical data, offering instead a logical, field-proven workflow that integrates Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each protocol is presented as a self-validating system, where the causality behind experimental choices is explained, ensuring that researchers, scientists, and drug development professionals can confidently and unambiguously confirm the molecular structure of the title compound and its analogs.

Foundational Characterization: From Synthesis to Molecular Formula

The journey of structure elucidation begins with a foundational understanding of the molecule's origin and its basic physical properties. The title compound, 1-(5-Bromopyridin-2-yl)cyclopropanamine, is a solid at room temperature with the molecular formula C₈H₉BrN₂.[3][4]

A common synthetic route, as described in patent literature, involves a titanium-mediated reaction between 2-Cyano-5-bromopyridine and ethylmagnesium bromide, followed by treatment with boron trifluoride diethyl etherate.[5] Understanding the synthesis is critical, as it informs the analyst about potential starting material carryover or side-product formation, which could complicate spectral interpretation.

Logical Synthesis Workflow

The diagram below outlines the key transformations in a representative synthesis of the target compound.

Caption: A simplified workflow for the synthesis of the target molecule.

Table 1: Core Molecular Properties

This table summarizes the fundamental chemical and physical properties of 1-(5-Bromopyridin-2-yl)cyclopropanamine.

| Property | Value | Source |

| CAS Number | 944718-22-3 | [3][4] |

| Molecular Formula | C₈H₉BrN₂ | [3][4] |

| Molecular Weight | 213.07 g/mol | [3][4] |

| Monoisotopic Mass | 211.99491 Da | [4] |

| Predicted Boiling Point | 273.8 ± 35.0 °C | [3] |

| Predicted Density | 1.604 ± 0.06 g/cm³ | [3] |

| Physical State | Solid | [4] |

Mass Spectrometry: Confirming Mass and Elemental Composition

Causality: The first step in any structural analysis is to confirm the molecular weight and, ideally, the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose. The presence of a bromine atom provides a highly characteristic isotopic signature that serves as an immediate validation point.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid facilitates protonation to form the [M+H]⁺ ion.

-

Instrumentation: Utilize an ESI-TOF mass spectrometer.

-

Analysis Mode: Operate in positive ion mode.

-

Data Acquisition: Acquire data over a mass range of m/z 100-500.

-

Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy below 5 ppm.

Data Interpretation and Expected Results

The most crucial piece of information from the mass spectrum is the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a characteristic doublet of peaks with a nearly 1:1 intensity ratio, separated by approximately 2 m/z units, is expected.

Table 2: Predicted HRMS Data for [M+H]⁺ Ion

| Ion | Calculated Exact Mass (m/z) | Isotope |

| [C₈H₁₀⁷⁹BrN₂]⁺ | 213.00252 | ⁷⁹Br |

| [C₈H₁₀⁸¹BrN₂]⁺ | 214.99987 | ⁸¹Br |

The observation of this doublet provides definitive evidence for the presence of a single bromine atom in the molecule. The high-resolution data allows for the calculation of the elemental formula, which must match C₈H₉BrN₂ within the instrument's mass accuracy tolerance. Fragmentation patterns, though complex, can offer further structural clues, often showing the loss of the amino group (-NH₂) or fragmentation of the strained cyclopropane ring.[6][7]

Infrared Spectroscopy: Identifying Key Functional Groups

Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. For this molecule, we expect to see characteristic vibrations for the amine N-H bonds, aromatic C-H bonds, aliphatic C-H bonds, and the pyridine ring system.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum.

-

Data Acquisition: Typically scan from 4000 cm⁻¹ to 400 cm⁻¹.[8]

Data Interpretation and Expected Results

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3250 | N-H Stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H Stretch | Aromatic (Pyridine) |

| 3000-2850 | C-H Stretch | Aliphatic (Cyclopropane) |

| ~1600, ~1560, ~1470 | C=C, C=N Stretch | Pyridine Ring |

| ~1420 | CH₂ Scissoring | Cyclopropane |

| ~600 | C-Br Stretch | Aryl Bromide |

The presence of a medium-intensity, two-pronged peak in the 3400-3250 cm⁻¹ region is a strong indicator of the primary amine. The combination of aromatic and aliphatic C-H stretches confirms the presence of both the pyridine and cyclopropane moieties.[9][10]

Nuclear Magnetic Resonance: The Definitive Structural Blueprint

Causality: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of every proton and carbon and confirms the precise connectivity of the molecular fragments.

Experimental Protocol: General NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), as indicated by available synthesis data.[5] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Experiments: Acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra.

¹H NMR: Proton Environment and Connectivity

-

Expected Results: The ¹H NMR spectrum should show three signals in the aromatic region corresponding to the pyridine protons and at least two signals in the aliphatic region for the cyclopropane protons. The amine protons may appear as a broad singlet.

-

Interpretation: The pyridine ring exhibits a specific substitution pattern. H6 (adjacent to N) will be a doublet. H4 (between the bromo and the C2-substituent) will be a doublet of doublets. H3 (adjacent to the bromo group) will be a doublet. The four protons on the cyclopropane ring are diastereotopic, leading to complex multiplets due to geminal and vicinal coupling. The literature data (δ 8.5 (d, 1H), 7.7 (dd, 1H), 7.3 (d, 1H), 1.25 (m, 2H), 1.15 (m, 2H)) provides an excellent reference point.[5]

¹³C{¹H} NMR: The Carbon Skeleton

-

Expected Results: A total of 8 distinct carbon signals are predicted. Five signals in the downfield region (~110-165 ppm) for the pyridine ring and three signals in the upfield region for the cyclopropane group.

-

Interpretation: The C2 carbon, being attached to both the nitrogen and the cyclopropyl group, will appear significantly downfield relative to other pyridine carbons. The C5 carbon attached to the bromine will be influenced by the halogen's electronic effects. The quaternary carbon of the cyclopropane ring (C1') will be distinct from the two equivalent methylene carbons (C2', C3').

2D NMR: Assembling the Puzzle

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It will show a clear correlation between H3 and H4, and between H4 and H6 of the pyridine ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon atom it is attached to. It provides an unambiguous link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the molecular fragments. It shows correlations between protons and carbons over 2-3 bonds.

Caption: Key HMBC correlations confirming the link between the cyclopropyl and pyridine rings.

Crucial HMBC Correlations for Structure Confirmation:

-

Cyclopropyl H(2'/3') to Pyridine C2: This correlation is the most critical as it definitively connects the cyclopropane ring to the C2 position of the pyridine.

-

Pyridine H6 to C5: Shows the 3-bond coupling across the ring, confirming the relative positions.

-

Pyridine H4 to C2 and C5: These correlations lock in the position of H4 between the two substituted carbons.

Integrated Data Analysis and Final Confirmation

The final step is to integrate all spectroscopic data to ensure a cohesive and unambiguous structural assignment.

Structure Elucidation Workflow

The following diagram illustrates the logical flow of the entire process, where each piece of data validates the others.

Caption: The integrated workflow for unambiguous structure confirmation.

Table 4: Consolidated Spectroscopic Data Summary

| Technique | Observation | Interpretation |

| HRMS | [M+H]⁺ at m/z 213.0025 / 215.0005 (~1:1) | Confirms molecular formula C₈H₉BrN₂ and presence of one Br atom. |

| IR | 3350 (m), 3050 (w), 2950 (w), 1580 (s) cm⁻¹ | Confirms presence of -NH₂, aromatic C-H, aliphatic C-H, and pyridine ring. |

| ¹H NMR | δ ~8.5 (d), ~7.7 (dd), ~7.3 (d); ~1.2 (m), ~1.1 (m) | 1,2,4-trisubstituted pyridine ring and a diastereotopic 4-proton system of cyclopropane. |

| ¹³C NMR | 8 signals (5 aromatic, 3 aliphatic) | Confirms the 8 unique carbons in the proposed structure. |

| HMBC | Key correlation from cyclopropyl protons to pyridine C2 | Unambiguously links the two core fragments of the molecule. |

By following this systematic and multi-technique approach, the structure of 1-(5-Bromopyridin-2-yl)cyclopropanamine can be elucidated with the highest degree of scientific confidence, providing a solid foundation for its application in research and development.

References

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications . Longdom Publishing. [Link]

-

Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3–H Amination of Cyclopropanes . ACS Publications - Organic Letters. [Link]

- CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.

-

Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material . National Institutes of Health (NIH). [Link]

-

Metabolism of cyclopropyl groups . Hypha Discovery Blogs. [Link]

-

Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders . MDPI. [Link]

-

Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors . National Institutes of Health (NIH). [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1-(5-broMopyridin-2-yl)cyclopropanaMine | 944718-22-3 [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 1-(5-broMopyridin-2-yl)cyclopropanaMine synthesis - chemicalbook [chemicalbook.com]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. mdpi.com [mdpi.com]

- 8. Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Assessment: Commercial & Synthetic Accessibility of 1-(5-Bromopyridin-2-yl)cyclopropanamine

[1]

Executive Summary

1-(5-Bromopyridin-2-yl)cyclopropanamine (CAS: 944718-22-3) is a specialized heterocyclic building block utilized primarily in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1][2] Its structural value lies in the cyclopropylamine moiety, which acts as a conformational lock, restricting the rotatable bonds often found in linear alkyl chains, thereby potentially improving metabolic stability and binding affinity.

Commercially, this compound is classified as a boutique research chemical rather than a bulk commodity. While listed by several catalog vendors, inventory is typically low (milligram to gram scale), with high unit costs (

Compound Identity & Physicochemical Profile[1][2][3][4][5]

| Property | Specification |

| IUPAC Name | 1-(5-Bromopyridin-2-yl)cyclopropan-1-amine |

| CAS Number | 944718-22-3 (Free base)1384265-23-9 (Dihydrochloride salt) |

| Molecular Formula | C₈H₉BrN₂ |

| Molecular Weight | 213.08 g/mol |

| Predicted LogP | ~1.2 (Moderate lipophilicity) |

| pKa (Predicted) | ~7.3 (Conjugate acid of amine) |

| Physical State | Off-white to pale yellow solid |

| Storage | 2–8°C, under inert atmosphere (Ar/N₂); Hygroscopic |

Commercial Supply Landscape

The commercial availability of this compound is characterized by a high "make-on-demand" prevalence.[1] Researchers should exercise caution regarding lead times, as "In Stock" statuses on aggregator sites often reflect virtual inventory.

Primary Supply Tiers

-

Tier 1 (Stocked, Fast Ship): Specialized building block vendors (e.g., Matrix Scientific, AK Scientific, BLDpharm). Typical pack sizes are 250 mg, 500 mg, and 1 g.

-

Tier 2 (Sourcing/Aggregators): Large catalog houses (e.g., Sigma-Aldrich via AldrichCPR) often source from Tier 1 or Chinese CROs, adding markup and lead time.[1]

-

Tier 3 (Bulk Manufacturing): Chinese CROs (e.g., Tetranov, ChemScene) offer custom synthesis for >10 g orders.

Cost Analysis (Estimated)

Synthetic Accessibility: The "Make vs. Buy" Decision

Given the high commercial cost, synthesis is often the preferred route for medicinal chemistry campaigns requiring >5 grams. The most robust route is the Kulinkovich-Szymoniak reaction , which converts nitriles directly to primary cyclopropylamines using a titanium-mediated cyclopropanation.[1]

Core Synthetic Route: Kulinkovich-Szymoniak Cyclopropanation

This method utilizes 5-bromo-2-pyridinecarbonitrile (CAS 97483-77-7) as the starting material, which is significantly cheaper (~$50/5g) than the target amine.[1]

Reaction Mechanism & Workflow

The reaction proceeds via the formation of a titanacyclopropane intermediate generated in situ from ethylmagnesium bromide (EtMgBr) and titanium(IV) isopropoxide (Ti(OiPr)₄).[3] This species acts as a 1,2-dicarbanion equivalent, attacking the nitrile group.

Figure 1: The Kulinkovich-Szymoniak synthetic pathway for converting cyanopyridines to cyclopropylamines.[1][4]

Detailed Experimental Protocol

Note: This protocol is adapted from standard Szymoniak conditions for heteroaryl nitriles.

Reagents:

-

5-Bromo-2-pyridinecarbonitrile (1.0 equiv)[1]

-

Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.1 equiv)[1]

-

Ethylmagnesium bromide (EtMgBr) (3.0 M in Et₂O, 2.2–2.5 equiv)

-

Boron trifluoride diethyl etherate (BF₃[1]·OEt₂) (2.0 equiv)[1]

-

Dry THF or Et₂O (Solvent)[1]

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask and cool under Argon flow. Add 5-bromo-2-pyridinecarbonitrile (1.0 equiv) and dry THF (0.1 M concentration).

-

Titanium Addition: Add Ti(OiPr)₄ (1.1 equiv) via syringe.[1] The solution typically turns yellow/orange.

-

Grignard Addition (Critical Step): Cool the mixture to -78°C. Add EtMgBr solution dropwise over 30–45 minutes. Caution: Exothermic.[1] The color will darken to dark brown/black (formation of the active titanacyclopropane species).

-

Warming: Allow the reaction to warm slowly to room temperature over 1 hour and stir for an additional 1–2 hours.

-

Lewis Acid Activation: Cool the mixture back to 0°C. Add BF₃·OEt₂ (2.0 equiv) dropwise.[1] Stir for 30 minutes. Note: This step facilitates the ring closure/demetallation.

-

Quench & Workup: Quench with 10% aqueous NaOH or saturated NH₄Cl. Dilute with EtOAc. Filter the resulting emulsion through Celite to remove Titanium salts (mandatory for yield).

-

Purification: Extract the filtrate with EtOAc (3x). Dry organics over Na₂SO₄.[1][5] Purify via flash column chromatography (DCM/MeOH/NH₃ gradient). The amine is polar; ensure the silica is deactivated with triethylamine or use amine-functionalized silica.[1]

Strategic Applications in Drug Discovery[1]

This scaffold serves as a bifunctional linchpin. The bromine atom allows for carbon-carbon bond formation (Suzuki, Sonogashira), while the cyclopropylamine serves as a nucleophile for amide coupling or urea formation.

Figure 2: Divergent synthetic utility of the scaffold. The cyclopropane ring is generally stable to standard Pd-catalyzed cross-coupling conditions.[1]

Quality Control & Handling

Analytical Verification

-

1H NMR (DMSO-d6): Look for the characteristic cyclopropane multiplets at high field (δ ~0.9–1.2 ppm, 4H) and the pyridine aromatic protons (δ ~7.4, 7.9, 8.5 ppm).

-

LC-MS: Confirm parent ion [M+H]+ ≈ 213/215 (1:1 Br isotope pattern).[1]

Stability Concerns

References

-

Bertus, P., & Szymoniak, J. (2001).[4] New and easy route to primary cyclopropylamines from nitriles.[4] Chemical Communications, (18), 1792-1793.[1] Link

-

ChemicalBook. (2025).[1][2][6] 1-(5-Bromopyridin-2-yl)cyclopropanamine Product Database & Supplier List. Link

-

Chaplinski, V., & de Meijere, A. (1996). A Versatile New Preparation of Cyclopropylamines from Acid Dialkylamides. Angewandte Chemie International Edition, 35(4), 413-414.[1] Link[1]

-

PubChem. (2025).[1] 5-Bromo-2-pyridinecarbonitrile (Precursor Data). National Library of Medicine. Link[1]

Sources

- 1. 1343505-83-8|1-(5-Bromopyrimidin-2-yl)butan-1-amine|BLD Pharm [bldpharm.com]

- 2. 1-(5-broMopyridin-2-yl)cyclopropanaMine | 944718-22-3 [chemicalbook.com]

- 3. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]

- 5. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 1-(5-Bromopyridin-2-yl)cyclopropanamine

Executive Summary

This guide details the protocol for the Suzuki-Miyaura cross-coupling of 1-(5-Bromopyridin-2-yl)cyclopropanamine (referred to herein as Substrate-Br ). This scaffold is a critical pharmacophore in kinase inhibitor discovery, offering conformational restriction via the cyclopropane ring.

However, this substrate presents a "perfect storm" of catalytic challenges:

-

Catalyst Poisoning: The free primary amine (

) and the pyridine nitrogen can competitively bind to Palladium (Pd), forming inactive species. -

Electronic Deactivation: The electron-deficient pyridine ring requires efficient oxidative addition.

-

Steric Strain: The cyclopropane ring, while generally stable to base, introduces steric bulk near the coordination site.

This protocol utilizes Buchwald Precatalysts (Gen 3/4) to overcome these barriers, ensuring high yields without the need for amine protection/deprotection steps.

Chemo-Structural Analysis & Mechanistic Strategy

The Challenge: Competitive Coordination

Standard Pd sources (e.g.,

-

Primary Amine: Acts as a

-donor, displacing labile ligands (like phosphines) from the Pd center. -

Pyridine Nitrogen: Can form stable chelates, especially if the coupling partner allows for

-coordination.

The Solution: Bulky, Electron-Rich Ligands

To bypass this, we employ dialkylbiaryl phosphine ligands (Buchwald Ligands).

-

Steric Bulk: Ligands like XPhos or RuPhos are massive. They create a "wall" around the Pd center that physically prevents the substrate's nitrogen atoms from coordinating, while still allowing the smaller

bond to access the metal for oxidative addition. -

Electron Richness: The dicyclohexylphosphino groups push electron density onto the Pd, accelerating the oxidative addition into the electron-poor pyridine bond.

Experimental Protocol

Materials & Reagents

| Component | Recommended Reagent | Function |

| Catalyst | XPhos Pd G3 (or G4) | Rapid activation; resists amine poisoning. |

| Ligand | XPhos (0.5-1.0 equiv relative to Pd) | Stabilizes active species. |

| Base | Mild base; minimizes hydrolytic side reactions. | |

| Solvent | 1,4-Dioxane / Water (4:1) | Biphasic system solubilizes inorganic base. |

| Substrate | 1-(5-Bromopyridin-2-yl)cyclopropanamine | Electrophile. |

| Partner | Aryl/Heteroaryl Boronic Acid | Nucleophile.[1] |

Standard Operating Procedure (SOP)

Scale: 1.0 mmol reaction.

-

Preparation:

-

Equip a 20 mL reaction vial with a magnetic stir bar and a septum cap.

-

Crucial Step: If using boronic esters (e.g., Bpin), ensure they are hydrolyzed or add 2.0 equiv of water to the solvent mix.

-

-

Charging (Air-Stable Setup):

-

Add Substrate-Br (227 mg, 1.0 mmol, 1.0 equiv).

-

Add Boronic Acid (1.2 - 1.5 equiv).

-

Add

(636 mg, 3.0 mmol, 3.0 equiv). -

Add XPhos Pd G3 (17 mg, 0.02 mmol, 2 mol%). Note: For difficult substrates, increase to 5 mol%.

-

-

Solvent & Degassing:

-

Add 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL).

-

Sparging: Insert a long needle connected to Nitrogen/Argon gas directly into the liquid. Insert a short vent needle. Bubble gas vigorously for 5-10 minutes. Oxygen is the enemy of low-loading catalysis.

-

-

Reaction:

-

Seal the vial.

-

Heat to 80°C - 100°C in a heating block.

-

Monitor by LC-MS at 1 hour and 4 hours.

-

Endpoint: Reaction is typically complete within 2-6 hours.

-

-

Workup:

-

Cool to room temperature.[2]

-

Dilute with EtOAc (20 mL) and Water (20 mL).

-

Separate layers. Extract aqueous layer 2x with EtOAc.

-

Scavenging (Optional but recommended for Pharma): Treat organic layer with SiliaMetS® Thiol or DMT to remove residual Pd.

-

Dry over

, filter, and concentrate.

-

Optimization & Troubleshooting Guide

If the standard XPhos/

Ligand Screening Table

| Ligand | Characteristics | Best For... |

| XPhos | General purpose, high turnover. | Starting point. Most heteroaryl chlorides/bromides. |

| RuPhos | Extremely electron-rich. | Secondary amines or electron-rich coupling partners. |

| SPhos | Water-soluble options available.[1] | High steric hindrance on the boronic acid partner.[1] |

| CM-Phos | Specialized for sulfonates/halides. | Substrates with free amines or sensitive functional groups.[1] |

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| No Conversion | Catalyst poisoning or oxidation. | 1. Switch to Pd-G4 precatalyst.2. Re-degas solvents rigorously.3. Increase temp to 110°C. |

| Dehalogenation (H-Substituted product) | 1. Switch solvent to Toluene/Water .2. Lower temperature to 80°C.3. Use anhydrous conditions with CsF . | |

| Protodeboronation (Boronic acid loses B) | Base is too strong or unstable partner. | 1. Switch base to |

| Black Precipitate | "Pd Black" formation (ligand dissociation). | Add 1-2 mol% free ligand (e.g., extra XPhos) to stabilize the Pd species. |

Workflow Logic (Visualization)

The following diagram illustrates the decision-making process for optimizing this specific coupling reaction.

Caption: Decision tree for optimizing Suzuki coupling of aminopyridine substrates. Blue nodes indicate standard path; Red nodes indicate failure modes.

References

-

Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013, 4, 916-920. Link

- Context: Establishes the superiority of G3/G4 precatalysts for difficult substr

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. Link

- Context: Although focused on amination, this details the ligand properties (XPhos/RuPhos) that prevent amine poisoning in Suzuki coupling.

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995, 95(7), 2457–2483. Link

- Context: The foundational review for the mechanism and base selection.

-

So, C. M., et al. "Palladium-catalyzed cross-coupling reactions of aryl mesylates." Chemical Society Reviews, 2011, 40, 4963-4972.[1] Link

- Context: Highlights the utility of CM-Phos and related ligands for substr

Sources

Application Note: Optimized Palladium-Catalyzed Cross-Coupling of 1-(5-Bromopyridin-2-yl)cyclopropanamine

Executive Summary & Molecule Analysis

This guide details the protocols for functionalizing 1-(5-Bromopyridin-2-yl)cyclopropanamine (CAS: 944718-22-3).[1] This scaffold is a "privileged structure" in medicinal chemistry, notably in kinase inhibitors (e.g., Wee1, JAK), due to the conformational restriction imposed by the cyclopropyl ring.

However, this molecule presents a classic "Dual-Challenge" in palladium catalysis:

-

Catalyst Poisoning: The pyridine nitrogen (

) is a strong -

Competitive Nucleophilicity: The free primary amine on the cyclopropyl ring can compete with external nucleophiles (in Buchwald-Hartwig) or coordinate to the metal center, leading to off-cycle resting states.

Recommendation: While direct coupling is possible with specialized precatalysts, Boc-protection of the primary amine prior to cross-coupling is the most robust strategy to ensure reproducibility and high yields.

Strategic Decision Framework

The following decision tree outlines the optimal workflow based on your target transformation.

Figure 1: Strategic workflow for handling aminopyridine scaffolds. Route B is recommended for scale-up.[1]

Pre-Step: Boc-Protection Protocol (Highly Recommended)

Why: Masking the primary amine prevents catalyst coordination and N-arylation side reactions.[1]

Reagents:

-

Substrate: 1-(5-Bromopyridin-2-yl)cyclopropanamine (1.0 equiv)[1]

-

Reagent: Di-tert-butyl dicarbonate (

) (1.1 equiv)[1] -

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 equiv)[1]

-

Solvent: Dichloromethane (DCM) or THF (

)[1]

Procedure:

-

Dissolve the substrate in DCM at

. -

Add

slowly (gas evolution may occur).[1] -

Add catalytic DMAP.

-

Warm to RT and stir for 2–4 hours. Monitor by TLC/LCMS.

-

Workup: Wash with

(rapidly, to remove DMAP/pyridine traces without deprotecting), then -

Yield: Typically

.

Protocol A: Suzuki-Miyaura Cross-Coupling

Target: Synthesis of Biaryl derivatives (e.g., 5-aryl-2-aminopyridines).[1][2]

Mechanistic Insight

The 5-position of the pyridine ring is electronically deactivated compared to the 2-position, making oxidative addition slower than in phenyl bromides. We utilize Pd(dppf)Cl₂ because the bidentate ferrocenyl ligand resists displacement by the pyridine nitrogen [1].

Experimental Conditions Table

| Parameter | Standard Condition (Boc-Protected) | Direct Coupling (Unprotected) |

| Catalyst | ||

| Ligand | (Included in precatalyst) | XPhos (if not using G2) |

| Base | ||

| Solvent | 1,4-Dioxane / Water (4:[1]1) | n-Butanol or Toluene/Water |

| Temp | ||

| Time | 4–12 hours | 12–24 hours |

Step-by-Step Procedure (Protected Route)

-

Charge: In a reaction vial, combine the Boc-protected substrate (

), Aryl Boronic Acid ( -

Inert: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

-

Solvent: Add degassed 1,4-Dioxane (

) and -

Reaction: Heat to

with vigorous stirring.-

Note: The biphasic mixture requires rapid stirring to ensure phase transfer.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water. Filter through a pad of Celite to remove Pd black.

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Buchwald-Hartwig Amination

Target: Introduction of secondary amines at the 5-position.[1]

Mechanistic Insight

This is challenging because the substrate already contains a primary amine. If unprotected, the substrate will act as the nucleophile, leading to polymerization/homocoupling. Protection is mandatory here. We use BrettPhos or RuPhos , which are bulky, electron-rich dialkylbiaryl phosphines designed to facilitate oxidative addition into electron-poor heteroaryl halides [2].[1]

Experimental Workflow

-

Catalyst System:

( -

Base:

( -

Solvent: Toluene or 1,4-Dioxane (anhydrous).[1]

-

Temp:

.

Cycle & Inhibition Diagram

The following diagram illustrates the competitive inhibition pathway you must avoid by using bulky ligands.

Figure 2: Catalytic cycle showing the off-cycle resting state caused by pyridine nitrogen coordination.[1] Bulky ligands (BrettPhos) destabilize the "Poison" state.

Troubleshooting & Optimization (E-E-A-T)

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Switch to XPhos Pd G3 or Pd(dppf)Cl₂ . Increase temperature to |

| Homocoupling | Oxidation of Boronic Acid | Degas solvents thoroughly (freeze-pump-thaw).[1] Ensure reaction is under inert atmosphere. |

| De-halogenation (H-Ar) | Avoid primary alcohol solvents.[1] Use Toluene or DMF. | |

| Protodeboronation | Unstable Boronic Acid | Use Boronic Ester (Pinacol) or add water slowly.[1] Switch base to |

Authoritative Note on Ligand Selection

For 2-aminopyridines, the nitrogen is less basic than in alkyl amines but still capable of chelation.

-

Use: Buchwald G3 Precatalysts (ensure 1:1 Pd:Ligand ratio and rapid activation).

-

Avoid:

for sterically demanding or electron-rich couplings, as the triphenylphosphine is easily displaced by the pyridine nitrogen [3].

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] Link

-

BenchChem. (2025).[3] Application Notes and Protocols for the Synthesis of Pyridine Derivatives via Cross-Coupling. BenchChem Protocols. Link[1]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules. Link[1]

-

ChemicalBook. (2025). 1-(5-Bromopyridin-2-yl)cyclopropanamine Product Properties. Link

Sources

Application Note: Strategic Cyclopropylation of 2-Cyano-5-Bromopyridine

Executive Summary & Strategic Analysis

2-Cyano-5-bromopyridine (CAS: 97483-77-7) is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. The "cyclopropanation" of this molecule typically refers to the installation of a cyclopropyl group, a transformation formally known as cyclopropylation .

While "cyclopropanation" strictly implies the addition of a carbene across an alkene, this substrate lacks an alkene. Therefore, this guide addresses the two chemically valid interpretations of the user's request:

-

Primary Protocol (Suzuki-Miyaura Coupling): The conversion of the C-Br bond to a C-Cyclopropyl bond. This is the industry standard for functionalizing this scaffold.

-

Secondary Protocol (Kulinkovich-Szymoniak): The transformation of the nitrile (-CN) group into a primary cyclopropylamine.

Substrate Challenges

-

Electronic Deficiency: The pyridine ring is electron-poor, facilitating oxidative addition (good for Pd catalysis) but making the ring susceptible to nucleophilic attack at the C2 and C6 positions.

-

Nitrile Sensitivity: The -CN group is prone to hydrolysis (to amide/acid) under harsh basic conditions or reduction by hydrides.

-

Catalyst Poisoning: The pyridine nitrogen can coordinate to Palladium, potentially arresting the catalytic cycle.

Primary Protocol: Palladium-Catalyzed Cyclopropylation (Suzuki-Miyaura)[1]

This protocol utilizes a Suzuki-Miyaura cross-coupling to install the cyclopropyl ring at the 5-position.

Mechanistic Insight

The reaction relies on the transmetallation of a cyclopropylboron species. A critical failure mode in this reaction is protodeboronation of the cyclopropylboronic acid, which is faster than transmetallation under standard conditions. To mitigate this, we employ Potassium Cyclopropyltrifluoroborate (Molander Salt) or bulky, electron-rich phosphine ligands (like PCy3 or XPhos) to accelerate the catalytic cycle.

Reagents & Materials[1][2][3][4][5][6][7][8][9]

| Reagent | Equiv.[1][2][3][4] | Role | Critical Attribute |

| 2-Cyano-5-bromopyridine | 1.0 | Substrate | Purity >98% |

| Cyclopropylboronic acid | 1.5 | Coupling Partner | Excess required due to instability |

| Pd(OAc)₂ | 0.05 | Pre-catalyst | Source of Pd(0) |

| Tricyclohexylphosphine (PCy₃) | 0.10 | Ligand | Bulky/Electron-rich to drive cycle |

| K₃PO₄ (Tribasic) | 3.0 | Base | Anhydrous preferred to limit hydrolysis |

| Toluene / Water | 20:1 | Solvent System | Biphasic system aids solubility |

Step-by-Step Methodology

-

Inerting: Charge a generic reaction vial (microwave-compatible recommended) with a stir bar. Flame-dry or oven-dry to remove trace moisture.

-

Solids Addition: Add 2-cyano-5-bromopyridine (1.0 equiv), Cyclopropylboronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), and K₃PO₄ (3.0 equiv).

-

Degassing: Cap the vial with a septum. Evacuate and backfill with Argon three times. Note: Oxygen is the primary cause of homocoupling side-products.

-

Solvent Addition: Syringe in degassed Toluene and Water (20:1 ratio). The concentration of the substrate should be approx 0.2 M.

-

Reaction: Heat the mixture to 100°C for 12 hours (thermal) or 120°C for 45 minutes (microwave).

-

Checkpoint: Monitor by LCMS. Look for Product Mass [M+H]+ = 145.1.

-

-

Workup:

-

Purification: Flash column chromatography (Hexanes:EtOAc gradient). The product, 5-cyclopropylpicolinonitrile, typically elutes around 10-20% EtOAc.

Diagram 1: Catalytic Cycle & Logic

The following diagram illustrates the specific pathway for this electron-deficient pyridine, highlighting the role of the ligand.

Caption: Catalytic cycle for the Pd-catalyzed cyclopropylation. The electron-rich ligand (L) stabilizes the oxidative addition complex.

Secondary Protocol: Kulinkovich-Szymoniak Reaction

If the goal is to convert the nitrile group itself into a cyclopropane ring (forming a cyclopropylamine), this Titanium-mediated protocol is required.

Warning: This reaction involves Grignard reagents which may react with the C-Br bond. Low temperature and strict stoichiometry are required to preserve the bromide.

Protocol Summary

-

Reagents: EtMgBr (3.0 equiv), Ti(OiPr)₄ (1.1 equiv), BF₃·OEt₂ (Lewis acid additive).

-

Conditions: THF, -78°C to RT.

-

Mechanism: The Ethyl Grignard acts as an ethylene source. The Titanium catalyst forms a titanacyclopropane intermediate which inserts into the nitrile.

-

Outcome: Yields 1-(5-bromo-2-pyridyl)cyclopropanamine .

Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Deactivation | Switch to Pd(dppf)Cl₂ or XPhos Pd G2 . The Pyridine N may be coordinating Pd. |

| Protodeboronation | Unstable Boronic Acid | Switch to Potassium Cyclopropyltrifluoroborate . Increase catalyst loading. |

| Hydrolysis of Nitrile | Base too strong/wet | Switch base from K₃PO₄ to K₂CO₃ or CsF (anhydrous). |

| Homocoupling (Ar-Ar) | Oxygen presence | Degas solvents more rigorously (Freeze-Pump-Thaw). |

Diagram 2: Experimental Workflow Decision Tree

Caption: Decision tree for selecting the correct "cyclopropanation" methodology based on the desired structural outcome.

References

-

Suzuki-Miyaura Coupling on Pyridines: Wallace, D. J., & Chen, C. (2002). "Cyclopropylboronic acid: a useful reagent for the synthesis of cyclopropylpyridines." Tetrahedron Letters, 43(39), 6987-6990.

-

Molander Salts (Trifluoroborates): Molander, G. A., & Gormisky, P. E. (2008). "Suzuki−Miyaura Cross-Coupling of Potassium Cyclopropyltrifluoroborate with Aryl and Heteroaryl Halides." Journal of Organic Chemistry, 73(19), 7481–7485.

-

Kulinkovich-Szymoniak Reaction: Bertus, P., & Szymoniak, J. (2001). "New and easy route to primary cyclopropylamines from nitriles." Chemical Communications, (18), 1792-1793.

-

Review of Pd-Catalysis on Heterocycles: Charette, A. B. (Ed.).[1][6][7][4][8][9] (2015).[5][8] Handbook of Reagents for Organic Synthesis: Reagents for Heteroarene Functionalization. Wiley.[8]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 7. A novel Suzuki-type cross-coupling reaction of cyclopropylboronic esters with benzyl bromides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Palladium-Catalyzed Direct Cyclopropylation of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preparation of Dibenzofurotropones via Pd-Catalyzed Cyclization [mdpi.com]

Mastering the Challenge: Advanced Protocols for Cross-Coupling Reactions with 2-Bromopyridines

Introduction: Navigating the Intricacies of 2-Bromopyridine Coupling

For researchers, scientists, and professionals in drug development, the pyridine moiety is a cornerstone of molecular design, ubiquitous in a vast array of pharmaceuticals and functional materials. The palladium-catalyzed cross-coupling of 2-halopyridines, particularly 2-bromopyridines, represents a critical synthetic route to introduce this valuable heterocycle. However, the inherent electronic properties and the potent coordinating ability of the pyridine nitrogen at the 2-position present unique and often formidable challenges to achieving efficient and reproducible transformations.

The lone pair of electrons on the nitrogen atom can readily coordinate to the palladium catalyst, leading to the formation of stable, off-cycle complexes that inhibit catalytic activity. This "2-pyridyl problem" can result in sluggish reactions, low yields, and catalyst decomposition. Overcoming this hurdle requires a carefully considered approach to the selection of ligands, bases, and reaction conditions, tailored to the specific coupling reaction being performed.

This comprehensive guide provides an in-depth exploration of the reaction conditions for three of the most powerful cross-coupling methodologies—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as they apply to 2-bromopyridine substrates. Moving beyond a simple recitation of procedures, this document delves into the causality behind experimental choices, offering field-proven insights and detailed, self-validating protocols to empower researchers to confidently and successfully incorporate 2-bromopyridines into their synthetic strategies.

I. The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds with Precision

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1] When applied to 2-bromopyridines, the primary challenge remains the mitigation of catalyst inhibition by the pyridine nitrogen. The key to a successful Suzuki-Miyaura coupling of 2-bromopyridines lies in the judicious selection of a palladium catalyst system, particularly the ligand, that can promote the desired catalytic cycle while minimizing unproductive coordination.

Mechanism and the Role of Ligand Selection

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organoboron reagent, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1]

For 2-bromopyridines, the oxidative addition step can be sluggish. Furthermore, the pyridine nitrogen can coordinate to the palladium center at various stages of the catalytic cycle, hindering subsequent steps. The use of bulky, electron-rich phosphine ligands is paramount to overcoming these challenges. These ligands stabilize the monoligated Pd(0) species, which is often the active catalyst, and their steric bulk can physically block the pyridine nitrogen from coordinating to the palladium center. Ligands such as SPhos and XPhos have proven to be highly effective in this regard.[2]

Comparative Performance of Ligands for 2-Bromopyridine Coupling

The choice of ligand can have a dramatic impact on the yield and efficiency of the Suzuki-Miyaura coupling of 2-bromopyridines. The following table provides a comparative overview of commonly used ligands and their general performance with a representative substrate, 2-bromo-4-fluoro-5-methylpyridine, coupled with 4-methoxyphenylboronic acid.[2]

| Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Remarks |

| XPhos | Pd₂(dba)₃ | K₃PO₄ | t-BuOH/H₂O | 80 | 2 | >95 | Excellent performance, fast reaction.[2] |

| SPhos | Pd₂(dba)₃ | K₃PO₄ | t-BuOH/H₂O | 80 | 4 | 90-95 | Highly effective, slightly slower than XPhos. |

| RuPhos | Pd₂(dba)₃ | K₃PO₄ | t-BuOH/H₂O | 80 | 6 | 85-90 | Good for sterically hindered substrates. |

| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 40-60 | Lower yield, requires higher temperature. |

| dppf | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 90 | 10 | 60-75 | Moderate performance.[3] |

Note: This data is representative and intended for comparative purposes. Optimal conditions should be determined experimentally for each specific substrate combination.

Detailed Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridine with an Arylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-bromopyridine with a generic arylboronic acid using a high-performance catalyst system.[2]

Materials:

-

2-Bromopyridine (1.0 mmol, 1.0 equiv.)

-

Arylboronic acid (1.2 mmol, 1.2 equiv.)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol% Pd)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

-

Anhydrous 1,4-Dioxane (5 mL)

-

Degassed Water (1 mL)

-

Nitrogen or Argon gas (high purity)

-

Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 2-bromopyridine, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

-

Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with nitrogen or argon three times to establish an inert atmosphere.

-

Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water via syringe.

-

Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

II. The Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] For 2-bromopyridines, this reaction provides a direct route to valuable 2-aminopyridine derivatives. Similar to the Suzuki-Miyaura coupling, the success of the Buchwald-Hartwig amination of 2-bromopyridines is highly dependent on the choice of ligand and base.[5]

Mechanism and Critical Parameters

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine and regenerate the Pd(0) catalyst.[6]

The choice of base is critical in this reaction. It must be strong enough to deprotonate the amine-palladium complex but not so strong as to cause unwanted side reactions.[7] Sterically hindered strong bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed.[5][6] The ligand's role is to promote the oxidative addition and reductive elimination steps while preventing catalyst decomposition. Bulky, electron-rich biarylphosphine ligands are generally the most effective.[5]

Recommended Conditions for Different Amine Classes

The optimal conditions for the Buchwald-Hartwig amination of 2-bromopyridines can vary depending on the nature of the amine coupling partner.

| Amine Type | Recommended Ligand | Recommended Base | Solvent | Temp (°C) |

| Primary Alkylamines | BrettPhos | LHMDS | Toluene | 80-100 |

| Secondary Alkylamines | RuPhos | NaOtBu | Dioxane | 90-110 |

| Anilines | XPhos | K₂CO₃ or K₃PO₄ | t-BuOH | 80-100 |

| Amides | tBuBrettPhos | K₂CO₃ | Dioxane | 100-120 |

| Heterocyclic Amines (e.g., Morpholine) | Xantphos | DBU | MeCN/PhMe | 140[8] |

Detailed Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine with a Secondary Amine

This protocol describes a general procedure for the amination of 2-bromopyridine with a secondary amine, such as morpholine.[9]

Materials:

-

2-Bromopyridine (1.0 mmol, 1.0 equiv.)

-

Secondary Amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv.)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

Xantphos (0.04 mmol, 4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)

-

Anhydrous Toluene (5 mL)

-

Nitrogen or Argon gas (high purity)

-

Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂, Xantphos, and NaOtBu under an inert atmosphere.

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times.

-

Reagent Addition: Add the anhydrous toluene, followed by the secondary amine and then 2-bromopyridine via syringe.

-

Reaction: Heat the mixture to 100 °C with vigorous stirring.

-

Monitoring: Follow the reaction's progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography.

III. The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of 2-alkynylpyridines.[10] Traditionally, this reaction requires a palladium catalyst and a copper(I) co-catalyst. However, the development of copper-free conditions has become increasingly popular to avoid the formation of alkyne homocoupling byproducts (Glaser coupling) and to simplify purification.

Mechanism: Copper-Catalyzed vs. Copper-Free Pathways

The classical Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation from a copper(I)-acetylide species, which is generated in the copper cycle. Reductive elimination then affords the product.

In copper-free Sonogashira couplings, the mechanism is believed to proceed through a deprotonated alkyne coordinating to the palladium center, followed by reductive elimination. This often requires a stronger base and specific ligands to facilitate the process.

Protocol for Copper-Free Sonogashira Coupling of 2-Bromopyridine

This protocol outlines a general procedure for a copper-free Sonogashira coupling of 2-bromopyridine with a terminal alkyne.

Materials:

-

2-Bromopyridine (1.0 mmol, 1.0 equiv.)

-

Terminal Alkyne (e.g., Phenylacetylene) (1.5 mmol, 1.5 equiv.)

-

Pd(OAc)₂ (0.03 mmol, 3 mol%) or a suitable pre-catalyst.

-

A bulky phosphine ligand such as tBu₃P (0.06 mmol, 6 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv.) or another suitable inorganic base.

-

Anhydrous, degassed solvent (e.g., DMF or THF) (5 mL)

-

Nitrogen or Argon gas (high purity)

-

Standard, oven-dried glassware for inert atmosphere chemistry

Procedure:

-

Reaction Setup: In a dry Schlenk flask, combine 2-bromopyridine, Pd(OAc)₂, the phosphine ligand, and Cs₂CO₃ under an inert atmosphere.

-

Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the terminal alkyne via syringe.

-

Reaction: Heat the reaction mixture to a temperature between 60-80 °C, with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature, dilute with diethyl ether or ethyl acetate, and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water, then brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

IV. Troubleshooting and Optimization

Even with optimized protocols, challenges can arise in the coupling of 2-bromopyridines. Here are some common issues and potential solutions:

-

Low Yield:

-

Catalyst Inhibition: Increase the steric bulk of the phosphine ligand (e.g., switch from SPhos to XPhos).

-

Inefficient Oxidative Addition: Increase the reaction temperature or screen different palladium precatalysts.

-

Protodeboronation (Suzuki): Use anhydrous solvents and consider more stable boronic esters (e.g., pinacol esters).

-

Homocoupling (Sonogashira): Ensure the reaction is thoroughly degassed to remove oxygen.

-

-

Incomplete Conversion:

-

Catalyst Decomposition: Increase the ligand-to-palladium ratio.

-

Insufficient Base Strength: Screen stronger bases, particularly for Buchwald-Hartwig aminations.

-

-

Formation of Side Products:

-

Hydrodehalogenation: Ensure an inert atmosphere is maintained throughout the reaction.

-

Homocoupling of Boronic Acids (Suzuki): Use a Pd(0) source or ensure complete reduction of a Pd(II) precatalyst.

-

V. Conclusion

The successful cross-coupling of 2-bromopyridines is a testament to the power of modern organometallic chemistry. While the inherent properties of the substrate present distinct challenges, a thorough understanding of the underlying reaction mechanisms and a rational approach to the selection of catalysts, ligands, and reaction conditions can lead to highly efficient and reproducible synthetic outcomes. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers, empowering them to navigate the complexities of 2-bromopyridine coupling and unlock the full synthetic potential of this important class of molecules.

References

-

ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]

-

ResearchGate. (n.d.). Suzuki cross coupling reaction of aryl halides with arylboronic acid. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Organ, M. G., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

-

Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

-

Lin, C.-W., & Lin, C.-H. (2007). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry. [Link]

-

Antermite, D., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. [Link]

-

Aslam, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. [Link]

-

Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis. [Link]

-

Abu-El-Azm, F. S. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

-

ResearchGate. (2023). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

-

Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

-

Fors, B. P., & Buchwald, S. L. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. [Link]

-

Organ, M. G., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]

-

Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. rsc.org [rsc.org]